N-(3-chlorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
Description
N-(3-chlorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 3-chlorophenyl group and a thiophen-3-yl substituent. The pyrrolidine core provides conformational flexibility, while the 3-chlorophenyl and thiophene moieties may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-thiophen-3-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-13-2-1-3-14(8-13)17-15(19)18-6-4-11(9-18)12-5-7-20-10-12/h1-3,5,7-8,10-11H,4,6,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMXUDYLVKRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable amine, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through nucleophilic substitution reactions, where the chlorine atom acts as a leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
N-(3-chlorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Carboxamide Derivatives
- Target Compound : The pyrrolidine carboxamide scaffold is central to its structure, with a 3-chlorophenyl group at the N-position and a thiophen-3-yl group at the 3-position of the pyrrolidine ring.
- Patent Compound (): (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide shares the pyrrolidine carboxamide core but differs in substituents (trifluoroethyl, morpholino-pyridine, and methylphenyl groups). The patent highlights its solid-state forms, suggesting that substituents like trifluoroethyl may enhance crystallinity or stability compared to the target compound’s thiophene group .
Table 1: Pyrrolidine Carboxamide Derivatives
Chlorophenyl-Containing Compounds
- N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide (): This propanamide derivative shares the 3-chlorophenyl group but lacks the pyrrolidine core.
- N-[2-(4-Chlorophenyl)...]pyridine-3-carboxamide (): Features a 4-chlorophenyl group and a thiazolidinone core. The position of the chlorine substituent (para vs. meta) could alter steric or electronic interactions in receptor binding .
Table 2: Chlorophenyl Derivatives
Thiophene and Heterocyclic Analogues
- Phenothiazine Derivatives (): Compounds like 1-(3-chlorophenyl)-10H-phenothiazine incorporate a phenothiazine core with a 3-chlorophenyl group. While structurally distinct, the shared chlorophenyl group highlights its utility in modulating pharmacological activity, as seen in antipsychotic agents .
Research Findings and Implications
Thiophene vs. trifluoroethyl substituents (as in ) could lead to divergent solubility profiles, with thiophene increasing π-π stacking interactions and trifluoroethyl enhancing metabolic stability .
Structural Flexibility: The pyrrolidine core’s flexibility may allow the target compound to adopt bioactive conformations unavailable to rigid analogs like thiazolidinones () .
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